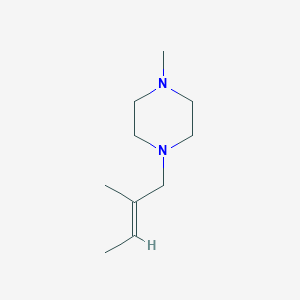
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide, also known as BTB-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide selectively inhibits the TASK-3 potassium channel, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action has been shown to be effective in reducing seizures and improving mood in animal models of epilepsy and depression.
Biochemical and Physiological Effects:
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to improve mood and reduce anxiety-like behaviors in animal models of depression and anxiety. In addition, 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been shown to have a neuroprotective effect, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide in lab experiments is its selectivity for the TASK-3 potassium channel. This allows researchers to study the specific role of this channel in various neurological disorders. However, one of the limitations of using 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide is its relatively low potency, which requires higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide. One area of interest is the development of more potent derivatives of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide that can be used at lower concentrations. Another area of interest is the study of the effects of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide on other potassium channels and ion channels, which may provide new insights into the mechanisms of neurological disorders. Finally, the potential clinical applications of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide in the treatment of epilepsy, depression, and anxiety are also areas of interest for future research.
In conclusion, 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. Its selective inhibition of the TASK-3 potassium channel has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various neurological disorders. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of more potent derivatives and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of the potassium channel TASK-3, which plays a crucial role in regulating the excitability of neurons. 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been used to study the role of TASK-3 in various neurological disorders, including epilepsy, depression, and anxiety.
Eigenschaften
IUPAC Name |
5-bromo-N-tert-butylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJPWFJDYOJAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)


![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)

![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)